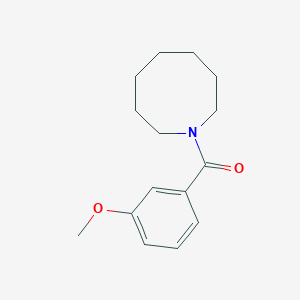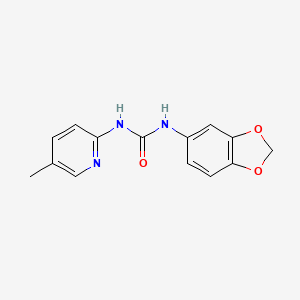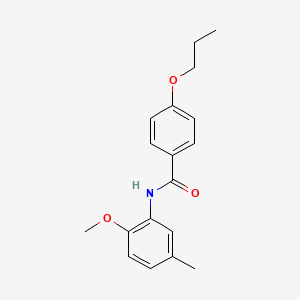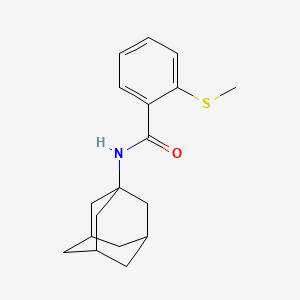
1-(3-methoxybenzoyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzoyl)azocane, also known as MBOCA, is a chemical compound that has been widely used in various industrial applications, including the production of polyurethane products, such as coatings, adhesives, and foams. Despite its widespread use, MBOCA is a highly toxic compound that poses significant health risks to humans and animals.
Mecanismo De Acción
1-(3-methoxybenzoyl)azocane is a potent cytotoxic agent that induces cell death by disrupting cellular processes, such as DNA synthesis and protein synthesis. This compound is metabolized to 3-methoxy-4-hydroxybenzylamine (MHBA) by cytochrome P450 enzymes, which can then undergo further oxidation to form reactive intermediates that can interact with cellular macromolecules, such as proteins and DNA.
Biochemical and Physiological Effects:
This compound exposure has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and cell death. This compound has also been shown to cause neurological damage, liver damage, and kidney damage in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzoyl)azocane is a useful tool for studying the mechanisms of toxicity of aromatic isocyanates. However, its high toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with this compound.
Direcciones Futuras
Future research on 1-(3-methoxybenzoyl)azocane should focus on developing safer alternatives to this highly toxic compound for use in industrial applications. Additionally, further studies are needed to elucidate the mechanisms of this compound-induced toxicity and to develop effective strategies for preventing and treating this compound toxicity in exposed individuals.
Conclusion:
In conclusion, this compound is a highly toxic compound that has been widely used in various industrial applications. Despite its toxicity, this compound has been extensively studied in scientific research as a model compound for investigating the mechanisms of toxicity of other aromatic isocyanates. Future research on this compound should focus on developing safer alternatives and elucidating the mechanisms of toxicity to prevent and treat this compound-induced toxicity in exposed individuals.
Métodos De Síntesis
The synthesis of 1-(3-methoxybenzoyl)azocane involves the reaction of 3-methoxybenzoyl chloride with 1,6-diaminohexane under acidic conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents, such as chloroform and acetone.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzoyl)azocane has been extensively studied in scientific research due to its toxicological properties. It has been used as a model compound to investigate the mechanisms of toxicity of other aromatic isocyanates. This compound has also been used to study the effects of oxidative stress on cells and to evaluate the efficacy of various antioxidants in preventing this compound-induced toxicity.
Propiedades
IUPAC Name |
azocan-1-yl-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMXKTVBGXFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)
![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![4-methyl-2-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5318810.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5318859.png)